molecular formula C11H6F3NO B12216629 7-(Trifluoromethyl)quinoline-2-carbaldehyde

7-(Trifluoromethyl)quinoline-2-carbaldehyde

Cat. No.: B12216629
M. Wt: 225.17 g/mol
InChI Key: LTXUCTPWYXMADF-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H6F3NO and a molecular weight of 225.17 g/mol It is characterized by the presence of a trifluoromethyl group attached to the quinoline ring, specifically at the 7th position, and an aldehyde group at the 2nd position

Preparation Methods

One common method involves the nucleophilic substitution of a halogenated quinoline derivative with a trifluoromethylating agent, followed by oxidation to introduce the aldehyde group . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

7-(Trifluoromethyl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

7-(Trifluoromethyl)quinoline-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds to 7-(Trifluoromethyl)quinoline-2-carbaldehyde include other trifluoromethyl-substituted quinoline derivatives, such as 2-(Trifluoromethyl)quinoline. These compounds share the trifluoromethyl group but differ in the position of substitution and the presence of other functional groups.

Properties

Molecular Formula

C11H6F3NO

Molecular Weight

225.17 g/mol

IUPAC Name

7-(trifluoromethyl)quinoline-2-carbaldehyde

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)8-3-1-7-2-4-9(6-16)15-10(7)5-8/h1-6H

InChI Key

LTXUCTPWYXMADF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=O)C(F)(F)F

Origin of Product

United States

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